molecular formula C24H28N4O3S B3659571 ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate

ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate

Cat. No.: B3659571
M. Wt: 452.6 g/mol
InChI Key: HMDHJIBJZORGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic benzo[h]triazoloquinazoline core fused with a cyclohexane ring and an ethyl thioacetate side chain. Its structural complexity arises from:

  • Triazoloquinazoline framework: Known for diverse pharmacological activities, including antihistaminic and anticancer effects .
  • Thioacetate moiety: Enhances solubility and provides a reactive site for further derivatization .

Synthesis: Prepared via S-alkylation of triazoloquinazoline precursors with methyl chloroacetate under basic conditions, followed by esterification . Key steps include regioselective alkylation and hydrazide formation, optimized for high purity (melting points: 92–130°C) .

Properties

IUPAC Name

ethyl 2-(12-ethyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-3-27-21(30)19-20(28-22(27)25-26-23(28)32-15-18(29)31-4-2)17-11-7-6-10-16(17)14-24(19)12-8-5-9-13-24/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDHJIBJZORGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate is a complex organic compound characterized by its unique spirocyclic structure that combines features of benzo[1,2,4]triazole and quinazoline. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of this compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S. Its structure can be represented as follows:

Ethyl [(4ethyl5oxo5,7dihydro4Hspiro[benzo[h][1,2,4]triazolo[4,3a]quinazoline6,1cyclohexan1yl)thio]acetate\text{Ethyl }[(4-\text{ethyl}-5-\text{oxo}-5,7-\text{dihydro}-4H-\text{spiro}[benzo[h][1,2,4]\text{triazolo}[4,3-a]\text{quinazoline}-6,1'-\text{cyclohexan}-1-\text{yl})\text{thio}]\text{acetate}

Biological Activities

Research findings indicate that compounds with similar structural features often exhibit significant biological activities. The following sections summarize various studies that have explored the biological activity of this compound.

Antimicrobial Activity

A study on quinazoline derivatives revealed that compounds with similar structures to this compound demonstrated notable antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacteria and fungi were evaluated using the agar streak dilution method. The results indicated moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli .

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30
Candida albicans25

Anticancer Activity

Quinazoline derivatives have been studied for their anticancer properties. In vitro tests on human cancer cell lines (e.g., MCF7 for breast cancer) showed that certain derivatives exhibited cytotoxic effects. For instance, a similar compound was found to have an IC50 value of 0.096 µM against EGFR inhibition .

Cell LineIC50 (µM)
MCF7 (Breast)0.096
A549 (Lung)0.120

Anti-inflammatory Activity

In another study focusing on inflammation models, compounds derived from quinazoline structures were evaluated for their anti-inflammatory effects. This compound showed promising results in reducing paw edema in carrageenan-induced inflammation tests .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in disease processes. Molecular docking studies suggest that the compound may bind effectively to enzymes or receptors associated with inflammation and cancer progression.

Scientific Research Applications

Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate is a complex organic compound with a unique spirocyclic structure. It features a benzo[1,2,4]triazole fused to a quinazoline moiety, connected to a cyclohexan group. The chemical formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. This compound is an ester due to the presence of the acetate functional group, and it also contains a triazole moiety, often associated with antimicrobial and anticancer activities.

Potential Applications

  • Medicinal Chemistry and Drug Development The intricate molecular architecture of ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate suggests potential applications in medicinal chemistry and drug development. Compounds with similar structural features have shown significant biological activities. Studies on related triazole compounds indicate they may inhibit specific enzymes involved in metabolic pathways or act as antagonists at receptor sites.
  • Interaction Studies Interaction studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy. Such studies may focus on protein binding assays, cell-based assays, and enzyme inhibition assays.
  • Chemical Reactions and Derivatives Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which can be explored to form derivatives with potentially enhanced biological properties. Reactions involving this compound should be conducted under controlled conditions to prevent side reactions or degradation of sensitive functional groups.

Synthesis
The synthesis of ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate can be achieved through several synthetic pathways involving starting materials such as benzoic acid derivatives, triazoles, and cyclohexane derivatives. The specific synthesis route may vary based on the desired properties and applications of the final product. The synthesis may require careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography can be employed to monitor the progress of the reactions.

Chemical Properties
Expected chemical properties of Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate:

  • Ester group reactions : undergoes hydrolysis, transesterification, and saponification.
  • Triazole moiety reactions : can participate in cycloaddition and coordination reactions.
  • Spirocyclic system : provides unique spatial arrangement and reactivity.

Comparison with Similar Compounds

Structural Features and Modifications

The compound is compared to analogues based on core heterocycles, substituents, and bioactivity (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h]triazoloquinazoline-6,1'-cyclohexan]-1-yl)thio]acetate Spiro-triazoloquinazoline + cyclohexane Ethyl, thioacetate Anticancer (predicted), H1-antihistamine
Erlotinib Quinazoline Anilino, ethynyl EGFR inhibitor (anticancer)
Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate Triazolopyrimidine Hydroxy, acetylated amino Antimicrobial, enhanced solubility
Methyl 2-(4,5-dihydro-4-methyl-5-oxo-triazoloquinazolin-1-ylthio)acetamido esters Triazoloquinazoline Amino acid esters (Val, Ser, etc.) Non-sedative antihistamines
4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b]triazol-5-ylidene]methyl}phenyl acetate Thiazolo-triazole Trimethoxyphenyl, acetate Anticancer, anti-inflammatory

Key Observations :

  • Spiro vs.
  • Substituent Effects: Thioacetate vs. Ester Groups: Thioacetate derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic substitutions than methyl/ethyl esters . Amino Acid Side Chains: Compounds with valine or serine esters (e.g., ) show improved bioavailability but lower thermal stability (melting points 94–130°C) compared to the target compound’s rigid spiro system.
  • Biological Activity : Thiazolo-triazole hybrids (e.g., ) share anticancer activity but lack the triazoloquinazoline core’s histamine receptor affinity .

Spectroscopic Characterization

  • NMR : Distinct signals for spirocyclic protons (δ 1.2–2.5 ppm) and thioacetate methylene (δ 3.8–4.1 ppm) differentiate the target compound from analogues .
  • IR : Strong C=O stretches (1680–1720 cm⁻¹) confirm the oxo-triazoloquinazoline core, consistent with related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.